2-Chloro-4-(trifluoromethyl)benzaldehyde

Übersicht

Beschreibung

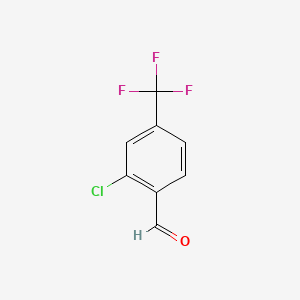

2-Chloro-4-(trifluoromethyl)benzaldehyde is an organic compound belonging to the aryl aldehyde family. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzaldehyde core. This compound is a colorless liquid with a pungent odor and is used in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde typically involves the chlorination of 4-(trifluoromethyl)benzaldehyde. One common method is the reaction of 4-(trifluoromethyl)benzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-Chloro-4-(trifluoromethyl)benzoic acid.

Reduction: 2-Chloro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

A. Enzyme Inhibition Studies

Recent research has highlighted the potential of 2-Chloro-4-(trifluoromethyl)benzaldehyde as a precursor in the synthesis of hydrazone derivatives that exhibit inhibitory activity against cholinesterase enzymes. A study demonstrated that hydrazones derived from this compound showed dual inhibition of acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values ranging from 46.8 µM to 881.1 µM for various derivatives . This suggests its potential use in developing treatments for neurodegenerative diseases where cholinesterase inhibition is beneficial.

B. Structure-Activity Relationships

The structure-activity relationship (SAR) studies have indicated that modifications on the benzaldehyde moiety can significantly influence biological activity. For instance, derivatives featuring additional trifluoromethyl or bromo substituents have shown enhanced inhibitory effects . This information is crucial for designing more potent inhibitors based on the parent compound.

Agrochemical Applications

A. Pesticidal Activity

Research has also investigated the use of this compound in agrochemicals, particularly as a building block for synthesizing pesticides. A study reported that certain derivatives exhibited notable pesticidal activity against various pests, suggesting that this compound could play a role in developing new agricultural products to manage pest populations effectively .

B. Synthesis of Agrochemicals

The compound can be utilized as an intermediate in synthesizing more complex agrochemical agents. Its trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable component in the design of targeted agrochemicals .

Materials Science

A. Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored due to its ability to impart unique thermal and mechanical properties to the resulting materials. The trifluoromethyl group contributes to increased hydrophobicity and chemical resistance, making these polymers suitable for applications in harsh environments .

B. Functionalized Surfaces

Furthermore, this compound can be used to functionalize surfaces for various applications, including sensors and catalysts. The chemical properties of the trifluoromethyl group enable modifications that can enhance surface interactions with biomolecules or other chemical species .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzaldehyde depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

4-(Trifluoromethyl)benzaldehyde: Lacks the chloro group, affecting its reactivity and applications.

2-(Trifluoromethyl)benzaldehyde: Similar but with the trifluoromethyl group in a different position.

Uniqueness: 2-Chloro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various synthetic pathways and enhances its utility in diverse applications .

Biologische Aktivität

2-Chloro-4-(trifluoromethyl)benzaldehyde (C₈H₄ClF₃O) is an aromatic aldehyde characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a benzaldehyde structure. This unique configuration imparts significant biological activity and potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical compounds.

- Molecular Formula : C₈H₄ClF₃O

- Molecular Weight : 208.56 g/mol

- Structure : The compound features a benzene ring with a chloro substituent at the 2-position and a trifluoromethyl group at the 4-position.

Antifungal Properties

Research indicates that derivatives of this compound exhibit notable antifungal activity. Preliminary bioassays have shown effectiveness against fungal pathogens such as:

- Rhizoctonia solani

- Botrytis cinerea

These findings suggest that the compound could serve as a lead in developing new antifungal agents, leveraging its structural properties to enhance efficacy against resistant strains .

Enzyme Inhibition

Studies have explored the inhibitory effects of compounds related to this compound on various enzymes. Notably, hydrazones derived from this compound have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE . The presence of electronegative substituents, such as trifluoromethyl or nitro groups, has been linked to enhanced inhibitory potency.

Pharmacological Potential

The electrophilic nature of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological studies. Its derivatives have been investigated for their potential in drug development, particularly in targeting pathways involved in diseases such as cancer and neurodegeneration .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of this compound to evaluate their biological activities. Among these, certain compounds exhibited significant inhibition of microtubule assembly, indicating potential as anticancer agents through mechanisms involving apoptosis induction in breast cancer cells (MDA-MB-231) .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of various derivatives revealed that modifications at specific positions significantly impacted biological activity. For instance, the introduction of different halogens or functional groups altered the binding affinity to biological targets, demonstrating the importance of molecular design in drug discovery .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group | Lacks chlorine substituent; primarily used in synthesis. |

| 2-Chloro-5-(trifluoromethyl)benzaldehyde | Chlorine at position 2 | Different positioning alters reactivity. |

| 3-Chloro-4-(trifluoromethyl)benzaldehyde | Chlorine at position 3 | Different orientation affects biological activity. |

| 2-Bromo-4-(trifluoromethyl)benzaldehyde | Bromine instead of chlorine | Similar reactivity but different halogen alters solubility. |

This table illustrates how the presence and positioning of substituents influence the biological activity and reactivity of compounds similar to this compound.

Eigenschaften

IUPAC Name |

2-chloro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMPHWVSJASKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517429 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82096-91-1 | |

| Record name | 2-Chloro-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.